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Compound of Interest

6-(4-Morpholin-4-
Compound Name:
ylphenyl)pyridazin-3-ol

CAS No.: 1105194-10-2

Cat. No.: B1415416

Get Quote
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Welcome to the Pyridazinone Scaffold Technical Support Center Current Status:Operational |
Ticket Volume:High Specialist: Dr. Aris Thorne, Senior Application Scientist, Medicinal
Chemistry Division

Introduction: The "Privileged" but Promiscuous
Scaffold

You are here because you are working with a 3(2H)-pyridazinone core. You likely appreciate its
versatility as a bioisostere for phenyl rings or its utility in targeting PDE4, PDE3, c-Met, or COX-
2. However, you are likely encountering its "dark side": off-target promiscuity.

This support guide is not a textbook. It is a troubleshooting manual designed to resolve the
three most common "error codes" in pyridazinone development: hERG-mediated cardiotoxicity,
PDE isoform non-selectivity (emesis), and metabolic instability.
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Ticket #1: "My Lead Compound is Blocking hERG
Channels"

Severity: Critical (Cardiotoxicity Risk) Symptoms: QT prolongation in telemetry studies; ICso <
10 uM in patch-clamp assays.

Root Cause Analysis

The pyridazinone ring, especially when substituted with aromatic groups (e.g., 6-phenyl-3(2H)-
pyridazinone), is highly lipophilic and electron-deficient. It often engages in

stacking with the aromatic residues (Tyr652, Phe656) inside the hERG channel pore. If your
molecule also contains a basic amine (common for solubility), it interacts with the channel's
"selectivity filter," creating a perfect storm for blockage.

Troubleshooting & SAR Solutions

Q: I cannot remove the basic amine without losing potency. How do | fix hERG? A: You must
lower the pKa of that amine or shield it.

» Strategy A (pKa Modulation): Add an electron-withdrawing group (EWG) adjacent to the
amine. For example, converting a piperidine to a morpholine or adding a fluorine atom to the
piperidine ring can drop the pKa by 1-2 units, reducing the cation-pi interaction with hERG
without abolishing target binding.

» Strategy B (Steric Shielding): Introduce steric bulk (e.g., a methyl group) ortho to the basic
nitrogen. This disrupts the specific geometry required for hERG binding but often preserves
target affinity if the pocket allows.

Q: My compound is neutral but still hits hERG. Why? A: It's likely a "grease" problem. Neutral
pyridazinones bind hERG via hydrophobic interactions.

e The "LogP Rule": If your cLogP is > 3.5, you are in the danger zone.

e The Fix: Introduce polarity on the pyridazinone core.
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o Action: Replace a phenyl substituent at position 6 with a pyridine or pyrimidine. This
lowers cLogP and introduces a repulsive electrostatic interaction with the hERG pore
oxygen atoms.

Protocol: Gold-Standard Automated Patch Clamp
(hERG)

Do not rely solely on radioligand binding (displacement of [3H]-dofetilide); it produces false
negatives for allosteric blockers.

e Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).
e Solutions:

o Extracellular (Bath): NaCl 140 mM, KCI 4 mM, CaClz 2 mM, MgClz 1 mM, HEPES 10 mM,
Glucose 10 mM (pH 7.4).

o Intracellular (Pipette): KCI 120 mM, CaClz 5.374 mM, MgClz 1.75 mM, EGTA 5 mM,
HEPES 10 mM, K2-ATP 4 mM (pH 7.2).

» Voltage Protocol:

o Hold at -80 mV.

o Depolarize to +40 mV for 2s (activates channels).

o Repolarize to -50 mV for 2s (generates tail current—measure inhibition here).
o Acceptance Criteria:

o Seal resistance > 100 MQ (Gigaseal preferred).

o Tail current amplitude > 400 pA.

o Run a positive control (E-4031, ICso ~10-50 nM) every 10 plates.
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Ticket #2: "The Animals are Vomiting" (PDE
Selectivity)

Severity: High (Clinical Attrition Risk) Symptoms: Emesis in ferrets/dogs; therapeutic window <
5-fold.

Root Cause Analysis

If you are targeting PDE4 (inflammation), your compound is likely inhibiting PDE4D (the
"emetic" isoform) with equal potency to PDE4B (the "therapeutic" isoform). Alternatively, if you
are targeting something else, you might be hitting PDE3, causing ionotropic cardiovascular
effects.

Visualization: The Selectivity Decision Logic

Issue: Poor Selectivity

Check PDE Profile

PDE4B/D ratio ~ 1\PDE3 IC50 <1 pM

High PDEA4D Inhibition High PDE3 Inhibition
(Emesis Risk) (Inotropy Risk)

Strategy: Exploiting  Btrategy: Steric Clash

Modify C-4 Position: Modify N-2 Position: Rigidification:
Introduce Indole or Avoid Benzyl groups. Fuse heterocycles
3-Cl-phenylamino. Use small alkyl or H. (e.g., Phthalazinones)

Click to download full resolution via product page

Figure 1: Decision logic for troubleshooting PDE isoform selectivity in pyridazinone scaffolds.
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Troubleshooting & SAR Solutions

Q: How do | improve PDE4B selectivity over PDE4D? A: The active sites are nearly identical,
but the regulatory domains differ.

e The "Clamp" Strategy: Compounds with a C-4 amino linkage (e.g., 4-(3-chlorophenylamino))
tend to induce a conformational change that PDE4B tolerates better than PDE4D.

e The Indole Trick: Replacing the C-4 phenyl with a 5-methoxyindole moiety has been shown
to improve PDE4B/D selectivity ratios significantly (up to 8-fold).

Q: My compound hits PDE3. How do | stop this? A: PDE3 has a slightly smaller "glutamine
pocket" than PDE4.

e Action: Increase the size of the substituent at the N-2 position. While a simple methyl group
(N-Me) fits both, a bulkier group (like a cycloalkyl) often clashes with PDE3 but is
accommodated by the larger solvent-accessible pocket of PDE4. Warning: Do not use N-
benzyl; it often kills activity across the board or increases non-specific binding.

Ticket #3: "Metabolic Stability is Poor" (CYP
Inhibition)
Severity: Medium (DMPK Failure) Symptoms: High clearance in microsomes; CYP3A4/1A2

inhibition.

Root Cause Analysis

The pyridazinone ring is relatively stable, but the C-4 and C-5 positions are susceptible to
oxidative metabolism if unsubstituted. Furthermore, the planar aromatic nature of 6-aryl-
pyridazinones makes them prime substrates/inhibitors for CYP1A2 (planar active site).

Troubleshooting & SAR Solutions

Q: How do | block metabolism without killing potency? A: Block the "soft spots.”

e C-4/C-5 Blocking: If C-4 or C-5 are hydrogens, they are metabolic liabilities. Introduce a
methyl or chlorine substituent. A C-4 chlorine is a classic bioisostere that blocks oxidation
and can improve potency by filling a hydrophobic pocket.
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» Scaffold Hopping: If CYP1A2 inhibition is the issue (common with flat molecules), disrupt the

planarity. Introduce an sp? carbon linker between the pyridazinone and the 6-aryl ring, or use
an ortho-substituted phenyl ring to force a twist in the molecule (atropisomerism), preventing
it from fitting into the flat CYP1A2 active site.

Data Summary: Impact of Modifications

Off-Target Risk

Modification Target Effect Recommendation
(hERGICYP)
) Maintains PDE4 ]
N-2 Methylation Neutral Safe baseline
potency

Increases Lipophilicity

N-2 Benzylation Decreases potency ) Avoid
(hERG risk)
C-4 Chlorine Increases potency Blocks Metabolism Highly Recommended
C-6 Pyridine (vs o Reduces hERG (lower
Maintains potency Preferred for Safety

Phenyl) LogP)
Basic Amine - ) ) )

) ) Increases Solubility High hERG Risk Mask pKa or Shield
Sidechain
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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